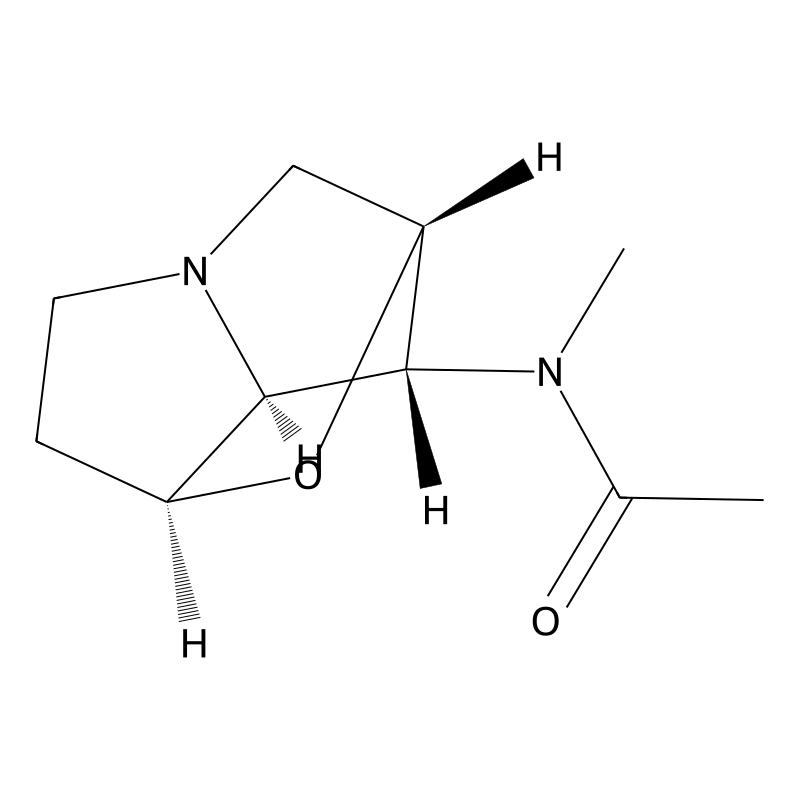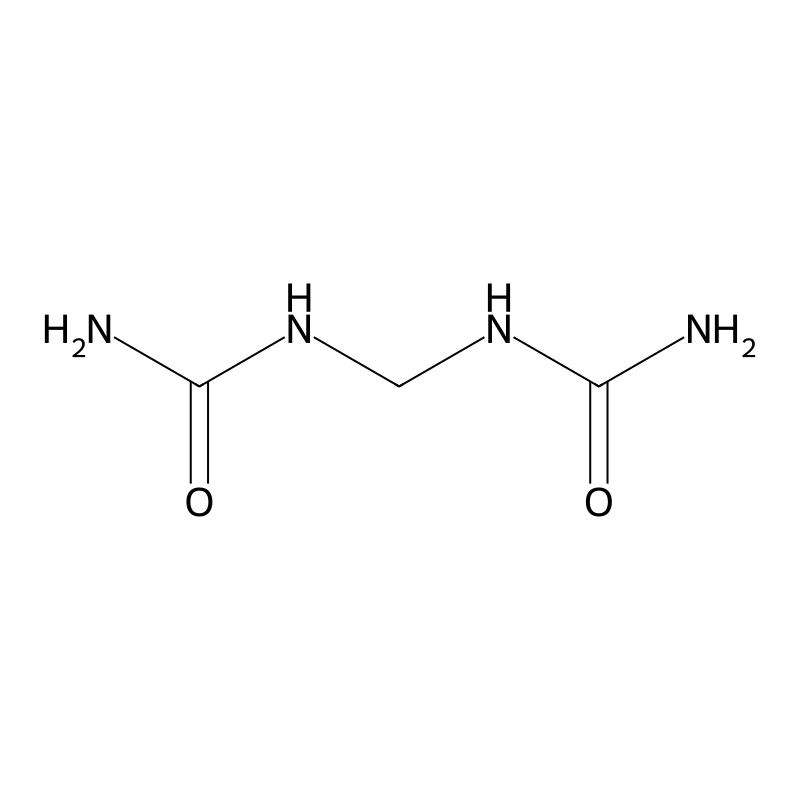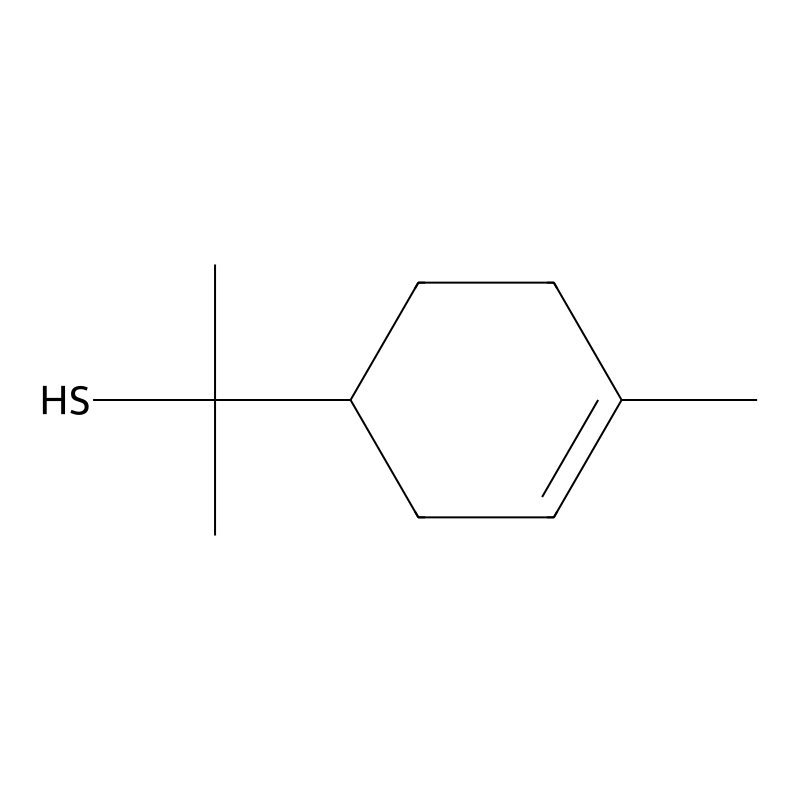Benzo[d]isoxazole-5-sulfonic acid amide
![Benzo[d]isoxazole-5-sulfonic acid amide](/img/structure-2d/800/S842736.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Field
Application
Methods
Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction.
Results
Field
Benzo[d]isoxazole-5-sulfonic acid amide is a chemical compound characterized by its unique structure, which consists of a benzoisoxazole ring fused with a sulfonic acid amide functional group. Its molecular formula is , and it has a molecular weight of approximately 198.2 g/mol . This compound is part of the larger family of benzoisoxazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities.
- Amidation: The sulfonic acid group can undergo amidation to form various derivatives, altering its biological activity.
- Nucleophilic Substitution: The presence of the sulfonamide group allows for nucleophilic substitution reactions, which can be utilized to introduce different substituents.
- Cyclization Reactions: The compound can also participate in cyclization reactions, potentially forming more complex structures.
These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize new derivatives with targeted activities.
Benzo[d]isoxazole-5-sulfonic acid amide exhibits notable biological activities, particularly as an inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α) transcription. Studies have shown that derivatives of benzo[d]isoxazole can significantly inhibit HIF-1α with low IC50 values, indicating high potency . This inhibition is crucial in cancer therapy, as HIF-1α plays a vital role in tumor growth and survival under hypoxic conditions.
Additionally, the compound has been investigated for its potential anti-inflammatory and anti-cancer properties, making it a candidate for further research in therapeutic applications.
The synthesis of benzo[d]isoxazole-5-sulfonic acid amide typically involves several steps:
- Formation of the Isoxazole Ring: The initial step usually involves the formation of the isoxazole ring through cyclization reactions involving appropriate precursors.
- Sulfonation: The introduction of the sulfonic acid group can be achieved through electrophilic aromatic substitution or direct sulfonation methods.
- Amidation: Finally, the conversion of the sulfonic acid to an amide can be accomplished using standard amidation techniques, often involving coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
These steps can be optimized for yield and purity, often resulting in compounds suitable for biological testing .
Benzo[d]isoxazole-5-sulfonic acid amide has several applications in medicinal chemistry:
- Cancer Treatment: As a potent inhibitor of HIF-1α, it holds promise as an anti-cancer agent by disrupting the tumor's adaptation to hypoxic environments.
- Anti-inflammatory Agents: Its structural features may confer anti-inflammatory properties, making it useful in treating inflammatory diseases.
- Drug Development: The compound serves as a scaffold for developing new drugs targeting various biological pathways.
The versatility of this compound makes it a valuable candidate for pharmaceutical research and development.
Interaction studies involving benzo[d]isoxazole-5-sulfonic acid amide have primarily focused on its binding affinity and inhibitory effects on specific targets such as HIF-1α. Research indicates that modifications on the benzene ring adjacent to the acylamino site can significantly affect biological activity, suggesting that structure-activity relationships are critical in optimizing its efficacy . Additionally, studies have explored its interactions with other cellular pathways, indicating potential synergistic effects when combined with other therapeutic agents.
Several compounds share structural similarities with benzo[d]isoxazole-5-sulfonic acid amide. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1H-Benzimidazole-5-sulfonic acid | Benzimidazole derivative | Exhibits similar biological activities but different mechanisms |
| 1H-Benzothiazole-2-sulfonic acid | Benzothiazole derivative | Known for anti-cancer properties but varies in selectivity |
| Benzothiazole-5-carboxylic acid | Carboxylic acid derivative | Potentially less potent against HIF-1α compared to benzo[d]isoxazole derivatives |
The uniqueness of benzo[d]isoxazole-5-sulfonic acid amide lies in its specific inhibition profile against HIF-1α and its structural integrity that allows for further modifications without losing efficacy. This makes it distinct among similar compounds while retaining desirable pharmacological properties.








